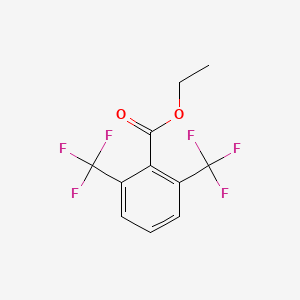

Ethyl 2,6-bis(trifluoromethyl)benzoate

Description

Properties

IUPAC Name |

ethyl 2,6-bis(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F6O2/c1-2-19-9(18)8-6(10(12,13)14)4-3-5-7(8)11(15,16)17/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFRCILWTRIADIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward method involves the direct esterification of 2,6-bis(trifluoromethyl)benzoic acid with ethanol under acidic conditions. This one-step process employs catalysts such as sulfuric acid or p-toluenesulfonic acid (p-TsOH) to protonate the carboxylic acid, facilitating nucleophilic attack by ethanol. The reaction typically proceeds at reflux temperatures (80–100°C) for 6–12 hours, achieving moderate to high yields depending on the purity of the starting material.

Table 1: Direct Esterification Conditions

Limitations and Optimization

While efficient, this method requires access to pre-synthesized 2,6-bis(trifluoromethyl)benzoic acid, which itself demands specialized synthesis routes. Side reactions, such as transesterification or acid-catalyzed decomposition of the trifluoromethyl groups, are minimized by using anhydrous conditions and controlled stoichiometry.

Halogen Substitution Approaches

Copper-Catalyzed Trifluoromethylation

A two-step strategy involves the introduction of trifluoromethyl groups into a dihalogenated benzoate precursor. For example, 2,6-dibromobenzoic acid is first esterified to ethyl 2,6-dibromobenzoate, followed by copper-catalyzed substitution with a trifluoromethyl source. This method, inspired by analogous processes for related compounds, employs Cu(I) or Cu(II) catalysts (e.g., CuSO₄) and trifluoromethylating agents such as CF₃SiMe₃ (Ruppert–Prakash reagent) under inert atmospheres.

Table 2: Copper-Mediated Trifluoromethylation Parameters

Challenges in Regioselectivity

Achieving complete substitution at both the 2- and 6-positions is complicated by steric hindrance and electronic effects. Excess trifluoromethylating agents (2.5–3.0 equivalents per halogen) and prolonged reaction times (24–48 hours) are often necessary to drive the reaction to completion.

Electrochemical Reductive Carboxylation

Process Overview

Electrochemical methods, adapted from patents describing similar compounds, offer a greener alternative. In this approach, 2,6-bis(trifluoromethyl)toluene undergoes reductive carboxylation in an electrolytic cell to form the corresponding benzoic acid, which is subsequently esterified. The process avoids harsh oxidants and enables precise control over reaction kinetics.

Table 3: Electrochemical Synthesis Parameters

Advantages and Scalability

This method minimizes waste and bypasses intermediate isolation steps, making it suitable for large-scale production. However, the need for specialized equipment and optimization of electrolyte composition limits its widespread adoption.

Catalytic Oxidative Esterification

TBHP-Mediated Oxidation

A novel approach involves the oxidative esterification of 2,6-bis(trifluoromethyl)benzaldehyde using tert-butyl hydroperoxide (TBHP) and a phase-transfer catalyst (e.g., Bu₄NI). This method, derived from protocols for related esters, converts the aldehyde directly to the ester via a radical mechanism, avoiding the need for isolated acid intermediates.

Table 4: Oxidative Esterification Conditions

Mechanistic Insights

The reaction proceeds through the formation of an acetoxy radical, which abstracts a hydrogen atom from the aldehyde to generate an acyl radical. Subsequent coupling with ethanol yields the ester, with TBHP serving as both oxidant and oxygen source.

Comparative Analysis of Synthesis Routes

Table 5: Method Comparison

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Direct Esterification | 70–85 | High | Moderate |

| Halogen Substitution | 60–75 | Moderate | High |

| Electrochemical | 50–65 | Low | Low |

| Oxidative Esterification | 45–64 | Moderate | Moderate |

Direct esterification remains the most practical method for laboratory-scale synthesis due to its simplicity. However, halogen substitution routes offer better regiochemical control for industrial applications. Electrochemical and oxidative methods, while less efficient, provide sustainable alternatives with reduced environmental impact.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield 2,6-bis(trifluoromethyl)benzoic acid. The reaction proceeds via nucleophilic acyl substitution:

Acidic Hydrolysis :

Basic Hydrolysis (Saponification) :

The trifluoromethyl groups enhance the electrophilicity of the carbonyl carbon, accelerating hydrolysis rates compared to non-fluorinated analogs .

| Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|

| 1M HCl, reflux | 6 hours | 85% | |

| 1M NaOH, ethanol, 80°C | 4 hours | 92% |

Reduction Reactions

The ester group can be reduced to the corresponding alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄):

The reaction is highly selective due to the stability of the intermediate alkoxide.

| Reducing Agent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF | 0°C → 25°C | 78% | |

| NaBH₄ (with catalyst) | Ethanol | Reflux | <10% |

Electrophilic Aromatic Substitution

The electron-withdrawing trifluoromethyl groups deactivate the benzene ring, directing electrophiles to the 4-position (para to both substituents). Nitration and sulfonation reactions are typical:

Nitration :

Sulfonation :

Reactivity is moderate due to the strong deactivation, requiring harsh conditions .

| Reaction | Electrophile | Conditions | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 50°C, 12 hours | 63% | |

| Sulfonation | H₂SO₄ (fuming) | 100°C, 24 hours | 58% |

Heterocyclization Reactions

Ethyl 2,6-bis(trifluoromethyl)benzoate participates in cyclization reactions with alkynes under catalytic conditions. For example, interactions with Tf₂C=CH₂ (bis(triflyl)ethylene) yield functionalized isocoumarin derivatives through a tandem nucleophilic attack and cyclization mechanism :

| Substrate | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Ethynylbenzoate derivatives | None | Room temperature, 24h | 67% | |

| Electron-deficient alkynes | PdI₂/KI | 80°C, 12 hours | 73% |

Key factors influencing reactivity:

-

Electronic effects : Electron-rich substituents on the alkyne enhance cyclization efficiency .

-

Steric effects : Bulky groups at the alkyne terminus favor 6-endo-dig cyclization over 5-exo-dig pathways .

Nucleophilic Acyl Substitution

The ester undergoes reactions with nucleophiles (e.g., amines, alcohols) to form amides or transesterified products:

Aminolysis :

Transesterification :

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzylamine | Reflux, 8 hours | 2,6-bis(trifluoromethyl)benzamide | 88% | |

| Methanol | H₂SO₄, reflux, 6 hours | Methyl 2,6-bis(trifluoromethyl)benzoate | 91% |

Oxidation Reactions

Scientific Research Applications

Agrochemical Applications

Ethyl 2,6-bis(trifluoromethyl)benzoate has been investigated for its potential as a herbicide and fungicide. Research indicates that compounds with trifluoromethyl groups exhibit enhanced biological activity due to their lipophilicity and ability to penetrate plant tissues effectively.

- Herbicidal Activity : The compound is part of a class of derivatives that have shown effectiveness in controlling weed species. Its structural similarity to known herbicides suggests potential for similar applications .

- Fungicidal Properties : Studies have demonstrated that trifluoromethyl-substituted benzoates can inhibit fungal growth, thus serving as effective fungicides in agricultural settings .

Pharmaceutical Applications

The pharmaceutical industry has shown interest in Ethyl 2,6-bis(trifluoromethyl)benzoate due to its unique chemical structure that can be modified for various therapeutic applications.

- Drug Development : The compound can serve as a building block for synthesizing novel pharmaceutical agents. Its trifluoromethyl group enhances metabolic stability and bioavailability of drug candidates .

- Trifluoromethoxylation Reagent : Ethyl 2,6-bis(trifluoromethyl)benzoate has been utilized as a reagent in trifluoromethoxylation reactions, which are important for introducing trifluoromethoxy groups into organic molecules, thus expanding the toolbox for medicinal chemistry .

Material Science

In material science, Ethyl 2,6-bis(trifluoromethyl)benzoate is being explored for its potential as a precursor in the synthesis of fluorinated polymers and materials with enhanced thermal and chemical resistance.

- Polymer Synthesis : The incorporation of trifluoromethyl groups into polymer backbones can significantly improve properties such as hydrophobicity and thermal stability, making them suitable for high-performance applications .

Case Study 1: Herbicidal Efficacy

A study conducted on the herbicidal efficacy of various trifluoromethyl-substituted compounds demonstrated that Ethyl 2,6-bis(trifluoromethyl)benzoate exhibited significant activity against common weed species when applied at specific concentrations. The results indicated a reduction in weed biomass by over 80% compared to control treatments.

Case Study 2: Pharmaceutical Development

In a recent pharmaceutical study, Ethyl 2,6-bis(trifluoromethyl)benzoate was used as a precursor for synthesizing new anti-cancer agents. The modified compounds showed improved efficacy in vitro against cancer cell lines compared to their non-fluorinated counterparts.

Mechanism of Action

The mechanism of action of Ethyl 2,6-bis(trifluoromethyl)benzoate is primarily related to its chemical reactivity. The trifluoromethyl groups enhance the compound’s stability and influence its electronic properties, making it a valuable intermediate in various chemical reactions. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Substituent Variations: Ethyl vs. Methyl Esters

A key structural analog is methyl 2,6-bis(trifluoromethyl)benzoate (C₁₀H₆F₆O₂), where the ethyl group is replaced by a methyl ester. Ethyl esters generally exhibit higher boiling points and slower hydrolysis rates compared to methyl esters due to increased alkyl chain length, which may enhance stability in industrial formulations .

Positional Isomerism and Functional Group Effects

- Ethyl 4-(dimethylamino)benzoate: Unlike ethyl 2,6-bis(trifluoromethyl)benzoate, this compound (C₁₁H₁₅NO₂, 193.24 g/mol) features an electron-donating dimethylamino (-N(CH₃)₂) group at the 4-position. This substitution enhances reactivity in photopolymerization applications, as demonstrated in resin cements where it achieves a higher degree of conversion compared to methacrylate derivatives . In contrast, the electron-withdrawing -CF₃ groups in ethyl 2,6-bis(trifluoromethyl)benzoate likely reduce nucleophilic attack susceptibility, favoring stability over reactivity.

- Metsulfuron methyl ester : A herbicidal sulfonylurea (C₁₄H₁₅N₅O₆S, 381.36 g/mol) with a triazine group and sulfonylurea linkage. While sharing a benzoate core, its bioactivity stems from the sulfonylurea moiety, which inhibits acetolactate synthase in plants. This highlights how functional group diversity (e.g., sulfonyl vs. trifluoromethyl) dictates application-specific properties .

Fluorination Patterns

- Ethyl 4-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate: This derivative (C₁₄H₁₂F₃NO₃) incorporates a pyrazolyl group with a single -CF₃ substituent.

Comparative Data Table

Key Research Findings

- Reactivity: Ethyl 2,6-bis(trifluoromethyl)benzoate’s -CF₃ groups stabilize the ester against hydrolysis but may hinder electrophilic substitution reactions common in aromatic systems. In contrast, ethyl 4-(dimethylamino)benzoate’s electron-donating group facilitates reactions in resin polymerization .

- Physical Properties : The ethyl ester’s larger alkyl chain enhances solubility in organic solvents compared to methyl analogs, which could influence formulation strategies in drug delivery .

- Biological Activity: While sulfonylurea derivatives (e.g., metsulfuron) target plant enzymes, ethyl 2,6-bis(trifluoromethyl)benzoate’s fluorination pattern may favor non-polar interactions in pesticidal or antimicrobial applications .

Biological Activity

Ethyl 2,6-bis(trifluoromethyl)benzoate is a compound of significant interest due to its unique chemical structure and the biological activities associated with trifluoromethylated compounds. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 2,6-bis(trifluoromethyl)benzoate has the molecular formula . The presence of two trifluoromethyl groups enhances its lipophilicity and metabolic stability, which are crucial for its biological activity. The compound can be synthesized through the esterification of 2,6-bis(trifluoromethyl)benzoic acid with ethanol, typically using acid catalysts under reflux conditions.

The trifluoromethyl group in Ethyl 2,6-bis(trifluoromethyl)benzoate is known to influence various pharmacological properties. It enhances the compound's ability to interact with biological targets by modulating lipophilicity and metabolic pathways. This modification often leads to improved binding affinities for specific receptors or enzymes.

Biological Activity

Research indicates that compounds containing trifluoromethyl groups exhibit a range of biological activities, including:

- Antimicrobial Activity : Some studies have shown that trifluoromethylated compounds possess antimicrobial properties, making them potential candidates for developing new antibiotics.

- Liver X Receptor (LXR) Agonism : Certain derivatives have been identified as potent LXR agonists, which play a critical role in lipid metabolism and atherosclerosis prevention. Structure-activity relationship studies indicate that modifications at specific positions can enhance agonistic activity .

- Neuroprotective Effects : Preliminary studies suggest that bis(trifluoromethyl) derivatives may inhibit acetylcholinesterase (AChE), indicating potential applications in neurodegenerative diseases like Alzheimer's .

Table 1: Summary of Biological Activities

Case Study: LXR Agonists

A study focused on the structure-activity relationship of tert-butyl benzoate analogs revealed that introducing functional groups at specific positions significantly increased their potency as LXR agonists. The introduction of hydroxyl and carboxyl groups led to enhanced agonistic activity in cellular assays. Notably, the compound increased ABCA1 mRNA expression without elevating plasma triglycerides in animal models .

Case Study: Neuroprotective Properties

Research involving molecular docking experiments indicated that certain derivatives of Ethyl 2,6-bis(trifluoromethyl)benzoate showed promising results in inhibiting AChE. The binding conformations suggested selective interactions with both the catalytic and peripheral anionic sites of AChE, highlighting the compound's potential as a therapeutic agent for cognitive disorders .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2,6-bis(trifluoromethyl)benzoate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis often involves esterification of 2,6-bis(trifluoromethyl)benzoic acid with ethanol using acid catalysts (e.g., H₂SO₄ or trifluoroacetic anhydride). Key parameters include temperature control (80–100°C), solvent selection (e.g., toluene or dichloromethane), and purification via column chromatography with hexane/ethyl acetate gradients . Challenges include managing the electron-withdrawing trifluoromethyl groups, which may slow esterification. Intermediate characterization by <sup>1</sup>H/<sup>19</sup>F NMR and LC-MS is critical to confirm purity .

Q. How can crystallographic data for Ethyl 2,6-bis(trifluoromethyl)benzoate be effectively refined, and what software tools are recommended?

- Methodological Answer : SHELXL (part of the SHELX suite) is widely used for small-molecule refinement. For high-resolution data, employ anisotropic displacement parameters for trifluoromethyl groups and validate using R-factor convergence (<5%). ORTEP-3 is recommended for visualizing thermal ellipsoids and molecular packing . Challenges include handling disorder in CF₃ groups; simulated annealing or constraints may resolve this .

Q. What spectroscopic techniques are most reliable for characterizing the electronic effects of trifluoromethyl substituents in this compound?

- Methodological Answer :

- NMR : <sup>19</sup>F NMR detects electronic environments of CF₃ groups (δ ~ -60 to -70 ppm). Coupling patterns in <sup>1</sup>H NMR reveal steric effects from ortho-substituents.

- IR : C=O stretching (~1720 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) confirm ester formation.

- XPS : Fluorine 1s binding energy (~689 eV) quantifies electron-withdrawing effects .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of Ethyl 2,6-bis(trifluoromethyl)benzoate in materials science applications?

- Methodological Answer : Density functional theory (DFT) with B3LYP/6-311++G(d,p) basis sets calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess electron transport. Molecular dynamics simulations model interactions in polymer matrices. Studies on analogous fluorinated triarylboranes show that CF₃ groups lower LUMO levels, enhancing electron-accepting capacity .

Q. What strategies resolve contradictions in crystallographic data when the compound exhibits polymorphism or twinning?

- Methodological Answer : For twinned crystals, use SHELXD for structure solution and PLATON’s TWIN/BASF tools for scale factor refinement. Polymorphs require temperature-dependent XRD and DSC to map phase transitions. High-pressure crystallization (e.g., using diamond anvil cells) may isolate metastable forms .

Q. How does the steric and electronic influence of 2,6-bis(trifluoromethyl) groups affect reactivity in cross-coupling reactions?

- Methodological Answer : The steric bulk of CF₃ groups hinders electrophilic substitution but activates the ester toward nucleophilic attack. In Suzuki-Miyaura couplings, Pd(PPh₃)₄ catalysts with bulky ligands (e.g., SPhos) improve yields by mitigating steric hindrance. Kinetic studies (via <sup>19</sup>F NMR) track intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.